

# comparison of base pairing properties of isoguanosine and 2'-deoxyisoguanosine

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## Compound of Interest

Compound Name: 2'-Deoxyisoguanosine

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An objective comparison of the base pairing properties of isoguanosine (isoG) and its deoxy counterpart, **2'-deoxyisoguanosine** (d-isoG), is crucial for researchers in synthetic biology, diagnostics, and drug development. These guanosine isomers, which differ by the transposition of the C2 carbonyl and C6 amino groups, form a specific base pair with isocytosine (isoC) via three hydrogen bonds, orthogonal to the natural G-C and A-T pairs.[1] The primary structural difference between isoG and d-isoG is the presence of a hydroxyl group at the 2' position of the ribose sugar in isoG, which is absent in d-isoG. This distinction fundamentally influences their conformational preferences, the geometry of the duplexes they form, and their recognition by enzymes.

## Quantitative Comparison of Duplex Stability

The stability of duplexes containing isoG-isoC or d-isoG-isoC pairs is typically assessed by thermal denaturation experiments, measuring the melting temperature ( $T_m$ ), the temperature at which half of the duplex DNA dissociates.

The presence of an isoG-isoC pair generally enhances the stability of RNA duplexes.[2] The degree of this stabilization is dependent on the neighboring base pairs. For instance, the replacement of a G-C pair with an iG-iC pair in a 5'-GC-3'/3'-CG-5' RNA sequence context can add 0.6 kcal/mol of stabilizing free energy at 37°C.[2] In DNA, the stability conferred by d-isoG pairing is also significant, though direct comparison is context-dependent. Mismatching, however, leads to significant destabilization. For example, replacing a single thymidine with a fluorescent

2'-deoxyisoinosine derivative (a related analogue) opposite a deoxyadenosine in a 12-mer duplex was found to reduce the  $T_m$  by approximately 15°C.[3]

Parameter	Isoguanosine (in RNA)	2'-Deoxyisoguanosine (in DNA)	Key Observations
Canonical Pair	isoG : isoC	d-isoG : isoC	Forms a stable pair with three hydrogen bonds, orthogonal to the Watson-Crick system.
Duplex Stability	Generally stabilizing. The $\Delta G^{\circ}_{37}$ of stabilization per iG-iC pair is sequence-dependent.[2]	Stabilizing. A growing number of consecutive 5-aza-7-deazaguanine-isoguanine pairs leads to strong duplex stabilization.[4]	The isoG:isoC pair enhances the thermal stability of both RNA and DNA duplexes compared to mismatches.
Mispairing	Can mispair with Uridine (U) during enzymatic incorporation.[5]	Can mispair with Thymidine (T), likely through a minor tautomeric form.[5][6]	Tautomerism of the isoguanine base is a key factor in its potential for mispairing.[6]
Duplex Geometry	Induces A-form helical geometry, typical for RNA duplexes.[2]	Induces standard B-form helical geometry. Can also induce parallel-stranded duplexes with cytosine.[7]	The 2'-hydroxyl group on isoguanosine's ribose sugar is the primary determinant of the A-form duplex structure.

## Structural and Enzymatic Recognition Differences

The 2'-hydroxyl group in isoguanosine locks the ribose sugar in a C3'-endo pucker, which is characteristic of A-form RNA helices. Conversely, the 2'-deoxyribose of d-isoG favors a C2'-

endo pucker, leading to the canonical B-form DNA helix. This has profound implications for how these molecules are recognized and processed by cellular machinery.

Several DNA and RNA polymerases are capable of recognizing the isoG-isoC pair and incorporating the corresponding nucleotide triphosphate opposite its partner in a template strand.[5][8] However, fidelity is not absolute. The Klenow fragment of DNA polymerase I has been shown to incorporate d-isoG opposite T, and a template d-isoG can direct the incorporation of T in addition to isoC.[5] This misincorporation is attributed to the ability of isoguanine to adopt different tautomeric forms that can present a hydrogen bonding face complementary to T or U.[5][6]

## Experimental Protocols

### Thermal Denaturation Analysis of Oligonucleotides by UV Spectrophotometry

This protocol outlines the determination of duplex melting temperature ( $T_m$ ), a key indicator of stability.

#### 1. Oligonucleotide Preparation and Annealing:

- Synthesize and purify complementary single-stranded oligonucleotides, one containing isoG or d-isoG and the other containing isoC.
- Quantify the concentration of each oligonucleotide solution using UV absorbance at 260 nm.
- Prepare the duplex sample by mixing equimolar amounts of the complementary strands in a buffered solution (e.g., 10 mM Tris-HCl, 50 mM NaCl, 1 mM EDTA, pH 7.5-8.0).
- Anneal the sample by heating it to 95°C for 2-5 minutes, followed by slow cooling to room temperature over several hours to ensure proper duplex formation.[9]

#### 2. Data Acquisition:

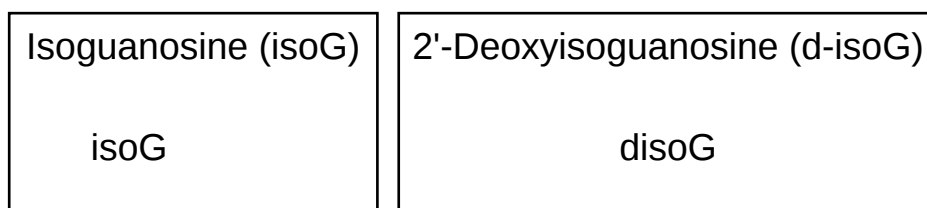
- Use a UV-Vis spectrophotometer equipped with a temperature-controlled cuvette holder.
- Place the annealed oligonucleotide solution in a quartz cuvette.

- Monitor the absorbance of the sample at 260 nm as the temperature is increased from a starting temperature (e.g., 20°C) to a final temperature (e.g., 90°C).
- The temperature should be increased at a slow, constant rate (e.g., 0.5°C or 1°C per minute) to ensure thermal equilibrium at each reading.<sup>[10]</sup>

### 3. Data Analysis:

- Plot the absorbance at 260 nm as a function of temperature. The resulting curve is a melting curve, which will show a sigmoidal transition from a low absorbance (duplex) to a high absorbance (single strands) state.
- The melting temperature ( $T_m$ ) is determined from the first derivative of the melting curve, corresponding to the temperature at the peak of the derivative plot. This is the point of maximum change in absorbance, representing the 50% dissociation point of the duplex.
- Thermodynamic parameters such as enthalpy ( $\Delta H^\circ$ ), entropy ( $\Delta S^\circ$ ), and Gibbs free energy ( $\Delta G^\circ$ ) can be derived from analyzing the shape of the melting curve.<sup>[3]</sup>

## Visualizations

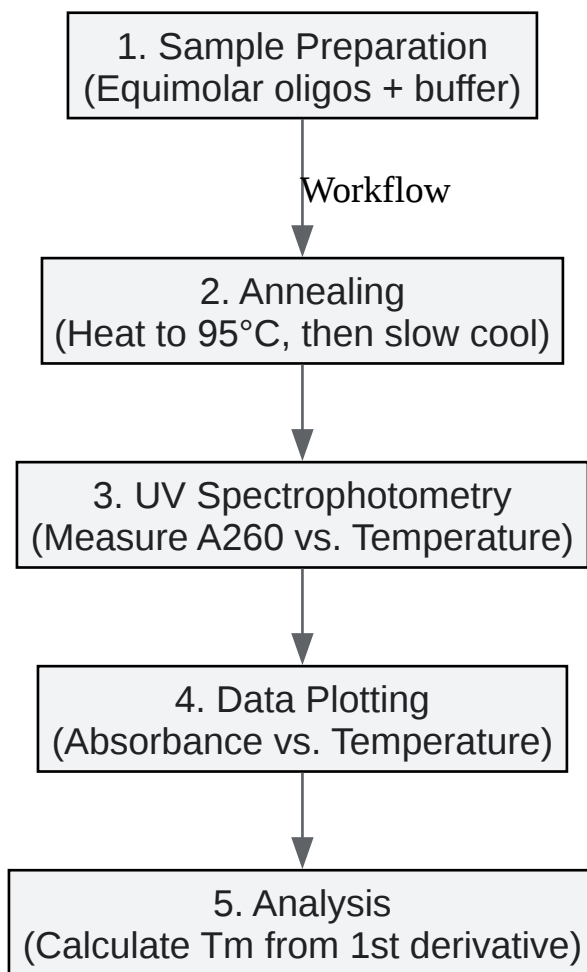


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Caption: Chemical structures of Isoguanosine and **2'-Deoxyisoguanosine**.



Isoguanosine



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